molecular formula C8H8N2O4 B1297633 Methyl 2-amino-6-nitrobenzoate CAS No. 57113-89-0

Methyl 2-amino-6-nitrobenzoate

Cat. No. B1297633
CAS RN: 57113-89-0
M. Wt: 196.16 g/mol
InChI Key: NFPMHGVGDWXWRJ-UHFFFAOYSA-N
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Description

“Methyl 2-amino-6-nitrobenzoate” is a chemical compound with the CAS Number: 57113-89-0 . It has a molecular weight of 196.16 and its IUPAC name is "methyl 2-amino-6-nitrobenzoate" . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “Methyl 2-amino-6-nitrobenzoate” is 1S/C8H8N2O4/c1-14-8(11)7-5(9)3-2-4-6(7)10(12)13/h2-4H,9H2,1H3 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 2-amino-6-nitrobenzoate” is a solid at ambient temperature . The compound’s molecular weight is 196.16 .

Scientific Research Applications

Optoelectronics

  • Scientific Field : Optoelectronics .
  • Application Summary : “Methyl 2-amino-6-nitrobenzoate” is used in the synthesis of organic single crystals, which are important in the field of optoelectronics .
  • Methods of Application : The organic single crystals of 2-amino-6-methylpyridinium-4-nirobenzoate (2A6M4N) are obtained from methanol by a standard slow evaporation technique at room temperature. Growth defects were effectively analyzed using a polarizing microscope .
  • Results or Outcomes : The grown 2A6M4N crystals were subjected to single crystal X-ray diffraction analysis and it confirms the monoclinic crystal system. The optical band gap was calculated and is about 3.42 eV. Thermal behavior and photoconducting nature of the crystal have been investigated by TG/DTA and photoconductivity analysis, respectively .

Nonlinear Optics

  • Scientific Field : Nonlinear Optics .
  • Application Summary : Compounds similar to “Methyl 2-amino-6-nitrobenzoate” are used in the synthesis of organic nonlinear optical (NLO) single crystals .
  • Methods of Application : The organic NLO single crystals of 2-amino-4-methylpyridinium-4-hydroxybenzolate (2A4MP4HB) were grown by slow solvent evaporation (SSE) method .
  • Results or Outcomes : The grown 2A4MP4HB crystals were subjected to single crystal X-ray diffraction analysis and it confirms the monoclinic crystal system. The optical band gap was calculated and is about 3.42 eV. Thermal behavior and photoconducting nature of the crystal have been investigated .

Nonlinear Optics

  • Scientific Field : Nonlinear Optics .
  • Application Summary : Compounds similar to “Methyl 2-amino-6-nitrobenzoate” are used in the synthesis of organic nonlinear optical (NLO) single crystals .
  • Methods of Application : The organic NLO single crystals of 2-amino-4-methylpyridinium-4-hydroxybenzolate (2A4MP4HB) were grown by slow solvent evaporation (SSE) method .
  • Results or Outcomes : The grown 2A4MP4HB crystals were subjected to single crystal X-ray diffraction analysis and it confirms the monoclinic crystal system. The optical band gap was calculated and is about 3.42 eV. Thermal behavior and photoconducting nature of the crystal have been investigated .

Safety And Hazards

“Methyl 2-amino-6-nitrobenzoate” has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . The precautionary statements are P271, P260, and P280 .

properties

IUPAC Name

methyl 2-amino-6-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-14-8(11)7-5(9)3-2-4-6(7)10(12)13/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPMHGVGDWXWRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344393
Record name Methyl 2-amino-6-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-6-nitrobenzoate

CAS RN

57113-89-0
Record name Methyl 2-amino-6-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-amino-6-nitrobenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-amino-6-nitrobenzoic acid (11.9 g, 65.3 mmol), methyl p-toluenesulfonate (15.1 g, 81.1 mmol) and triethylamine (6.60 g, 65.3 mmol) in DMF (170 ml) was stirred under N2 at 60° for 18 hours. After removing DMF at 60° and 0.2 mm pressure, the residue was dissolved in ETOAc and washed with a saturated solution of NaHCO3 followed by a saturated aqueous solution of NaCl. The EtOAc extract was dried (Na2SO4), filtered and concentrated under reduced pressure. Flash chromatography over silica gel and elution with 50% toluene-50% CHCl3 gave methyl 2-amino-6-nitrobenzoate (7.6 g, 59.4%), m.p. 105-107°.
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Reisch, P Dziemba - Journal of heterocyclic chemistry, 1992 - Wiley Online Library
… presence of a strong deactivating influence of the nitro group in the 6-position of methyl 2-amino-6-nitrobenzoate 2. 8-Nitronoracronycine 9 was however synthesized by another method …
Number of citations: 10 onlinelibrary.wiley.com
WS Saari, JE Schwering - Journal of heterocyclic chemistry, 1986 - Wiley Online Library
Nitro‐substituted 1,2‐benzisothiazol‐3(2H)‐one 1,1‐dioxides (nitrosaccharins) have been synthesized by amminolysis of nitro 2‐chlorosulfonylbenzoate esters. This method appears to …
Number of citations: 18 onlinelibrary.wiley.com
SN Craig, M Baxter, D Chapagai, JM Stafford… - European Journal of …, 2022 - Elsevier
Polo-like kinase 1 (PLK1) is a serine/threonine-protein kinase involved in cell cycle regulation and mitotic progression. Studies have shown that PLK1 is upregulated in many tumors …
Number of citations: 5 www.sciencedirect.com
ML Morningstar, T Roth, DW Farnsworth… - Journal of medicinal …, 2007 - ACS Publications
… To methyl 2-amino-6-nitrobenzoate (12.75 g, 65.0 mmol) dissolved in THF/pyridine (1:1) (300 mL) was added 4 (18.0 mL, 142.7 mmol, 220 M %). After a second addition at 7 h of 4 (8.0 …
Number of citations: 105 pubs.acs.org
F Tillequin, S Michel, AL Skaltsounis - 1998 - books.google.com
… of the nitro group at the 6-position of methyl 2-amino-6-nitrobenzoate (287)[200]. A different … Fusion of phloroglucinol (28) with methyl 2-amino-6-nitrobenzoate (287) gave the required 1…
Number of citations: 39 books.google.com

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